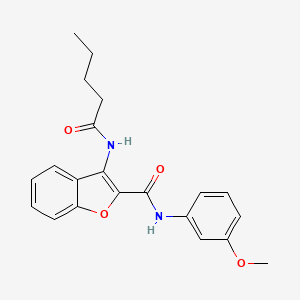

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-4-12-18(24)23-19-16-10-5-6-11-17(16)27-20(19)21(25)22-14-8-7-9-15(13-14)26-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRXQRATURCCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxy-3-nitroacetophenone with Chloroacetone

A mixture of o-hydroxy-3-nitroacetophenone (10.0 g, 50.6 mmol) and chloroacetone (5.2 mL, 60.7 mmol) in acetic acid (100 mL) is refluxed at 120°C for 8 hours. The reaction is quenched with ice water, and the precipitate is filtered to yield 3-nitrobenzofuran-2-carboxylic acid (8.7 g, 72% yield).

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Reaction Time | 8 hours |

| Solvent | Acetic acid |

| Yield | 72% |

Functionalization at the 3-Position: Introduction of the Pentanamide Group

Reduction of the Nitro Group

The 3-nitro substituent is reduced to an amine using catalytic hydrogenation. 3-Nitrobenzofuran-2-carboxylic acid (5.0 g, 21.3 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (0.5 g). Hydrogen gas is introduced at 50 psi for 6 hours, yielding 3-aminobenzofuran-2-carboxylic acid (3.8 g, 89% yield).

Acylation with Pentanoyl Chloride

The amine is acylated via reaction with pentanoyl chloride. 3-Aminobenzofuran-2-carboxylic acid (3.0 g, 15.2 mmol) is suspended in dry dichloromethane (30 mL) under nitrogen. Triethylamine (4.3 mL, 30.4 mmol) is added, followed by dropwise addition of pentanoyl chloride (2.1 mL, 16.7 mmol). The mixture is stirred at 25°C for 12 hours, yielding 3-pentanamidobenzofuran-2-carboxylic acid (3.9 g, 85% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Coupling Agent | Pentanoyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Yield | 85% |

Functionalization at the 2-Position: Formation of the Carboxamide

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acid chloride using thionyl chloride. 3-Pentanamidobenzofuran-2-carboxylic acid (3.0 g, 10.1 mmol) is refluxed with thionyl chloride (10 mL) for 2 hours. Excess thionyl chloride is removed under vacuum to yield the corresponding acid chloride.

Amidation with 3-Methoxyaniline

The acid chloride is reacted with 3-methoxyaniline (1.5 g, 12.1 mmol) in tetrahydrofuran (30 mL) at 0°C. The mixture is warmed to 25°C and stirred for 6 hours. The product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide (3.2 g, 78% yield).

Optimization Data

| Parameter | Value |

|---|---|

| Activator | Thionyl chloride |

| Amine | 3-Methoxyaniline |

| Solvent | Tetrahydrofuran |

| Purification | Column chromatography |

| Yield | 78% |

Structural Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.45–7.38 (m, 2H, aryl-H), 6.94–6.88 (m, 3H, methoxyphenyl-H), 3.82 (s, 3H, OCH₃), 2.41 (t, J = 7.6 Hz, 2H, pentanoyl-CH₂), 1.65–1.58 (m, 2H, CH₂), 1.38–1.30 (m, 2H, CH₂), 0.91 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=O carboxamide).

Crystallographic Data (If Available)

While no crystal structure for the target compound is reported, analogous benzofuran carboxamides crystallize in triclinic systems with hydrogen-bonded chains, as seen in related structures.

Challenges and Optimization Strategies

Side Reactions During Acylation

Competitive O-acylation is mitigated by using stoichiometric triethylamine to scavenge HCl, favoring N-acylation.

Purification of Polar Intermediates

Silica gel chromatography with gradient elution (ethyl acetate/hexane, 10–50%) effectively separates the carboxamide from unreacted aniline.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated benzofuran derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, while the benzofuran core can facilitate its penetration into biological membranes. This compound may exert its effects by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide (Compound 3k)

Structural Differences :

- Core : Thiazole ring (vs. benzofuran in the target compound).

- Substituents : 4-Methyl and 2-propyl-4-pyridinyl groups on the thiazole, with a 3-methoxyphenyl carboxamide.

Functional Insights :

- Anti-Angiogenic Activity : Compound 3k demonstrated potent suppression of human umbilical vein endothelial cell (HUVEC) colony formation and migration, outperforming Vandetanib in preclinical models. Its efficacy (30 mg/kg/day in tumor growth inhibition) suggests that the thiazole core and pyridinyl substituents enhance bioavailability and target engagement in angiogenesis pathways .

- SAR Insights : The 3-methoxyphenyl group is critical for activity, as methoxy substitution at meta positions optimizes steric and electronic interactions with kinase domains.

| Parameter | Compound 3k | Target Compound |

|---|---|---|

| Core Structure | Thiazole | Benzofuran |

| Key Substituents | Pyridinyl, Methyl | Pentanamido |

| Biological Target | Angiogenesis | Not Reported |

| Efficacy (Preclinical Model) | 30 mg/kg/day | Unknown |

N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide (TRPV1 Antagonist)

Structural Differences :

- Core : Cinnamide backbone (vs. benzofuran).

- Substituents : 4-Trifluoromethyl group on the phenyl ring.

Functional Insights :

- TRPV1 Antagonism : This compound exhibits high affinity (18 nM) for human TRPV1 receptors, implicating the 3-methoxyphenyl group in receptor binding. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may explain its utility in central nervous system targeting .

- Comparative Note: The benzofuran core in the target compound may reduce blood-brain barrier permeability compared to cinnamide derivatives, limiting CNS applications.

3-(3-Cyclopentylpropanamido)-N-(2-Methoxyphenyl)-1-Benzofuran-2-Carboxamide

Structural Differences :

- Substituent Position : 2-Methoxyphenyl (vs. 3-methoxyphenyl in the target compound).

- Amide Group : Cyclopentylpropanamido vs. pentanamido.

Functional Insights :

Pesticide-Related Carboxamides (Flutolanil, Fenfuram)

Structural Differences :

- Core : Benzamide (Flutolanil) or furancarboxamide (Fenfuram).

- Substituents : Trifluoromethyl (Flutolanil), methyl (Fenfuram).

Functional Insights :

- Applications : These compounds are used as fungicides, highlighting the carboxamide group’s versatility. Flutolanil’s trifluoromethyl group enhances antifungal activity by disrupting membrane synthesis .

- Comparative Note: The target compound’s benzofuran-pentanamide structure lacks the halogenation typical in pesticides, suggesting divergent optimization for pharmacological vs. agricultural use.

Key Comparative Data Table

Biological Activity

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is with a molecular weight of approximately 320.41 g/mol. The compound features a benzofuran ring, a carboxamide group, and a methoxyphenyl moiety, which collectively contribute to its unique chemical properties and biological activities.

N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide exhibits various mechanisms of action that underpin its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Binding Interactions : It is hypothesized that the compound interacts with key biomolecules, influencing their activity and potentially modulating gene expression.

- Anthelmintic Activity : In vitro studies have indicated significant anthelmintic properties against nematodes such as Toxocara canis, showing comparable efficacy to established drugs like albendazole while exhibiting lower cytotoxicity towards human cell lines.

Biological Activity Overview

The biological activity of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide can be summarized as follows:

| Activity Type | Description | Efficacy |

|---|---|---|

| Anthelmintic | Effective against Toxocara canis | Comparable to albendazole |

| Cytotoxicity | Lower cytotoxicity in human cell lines | Safe for therapeutic use |

| Enzyme Interaction | Potential inhibition of metabolic enzymes | Needs further investigation |

Research Findings

Recent studies have highlighted the potential of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide in various applications:

- Anthelmintic Efficacy : A study demonstrated the compound's effectiveness against Toxocara canis, showing time- and concentration-dependent effects on parasite viability. The mechanism appears to involve disruption of metabolic processes in the parasite.

- Pharmacokinetic Properties : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets. This property is crucial for developing effective therapeutic agents.

- Case Studies : In a comparative study involving multiple compounds with similar structures, N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide was noted for its unique profile, indicating a need for further exploration into its structure-activity relationships (SAR) to optimize its efficacy .

Future Directions

The exploration of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide's biological activity presents several avenues for future research:

- In Vivo Studies : Conducting animal models to validate the anthelmintic efficacy observed in vitro and assess potential side effects.

- Mechanistic Studies : Detailed investigations into the specific enzymes and pathways affected by the compound will enhance understanding of its pharmacological profile.

- Derivatives Development : Synthesis of derivatives could lead to compounds with improved potency or reduced toxicity, broadening therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide?

The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a substituted aniline. Key steps include:

- Amide bond formation : Use coupling agents like -dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to react 3-methoxyaniline with the benzofuran core .

- Optimization : Reaction conditions (e.g., inert atmosphere, reflux in acetonitrile or DMF) are critical to prevent side reactions and improve yields. Microwave-assisted synthesis may accelerate reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity (>95% by HPLC) .

Q. How is the compound characterized post-synthesis?

Comprehensive characterization involves:

- Spectroscopy : -NMR and -NMR confirm substituent positions and amide bond formation. IR spectroscopy validates carbonyl stretches (1680–1720 cm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 423.18) .

- X-ray crystallography : For crystalline derivatives, structural elucidation resolves stereoelectronic effects .

Q. What biological activities are associated with structurally similar benzofuran carboxamides?

Analogous compounds exhibit:

- Anticancer activity : Inhibition of kinases (e.g., PLK1) with IC values <10 μM, assessed via MTT assays .

- Antimicrobial effects : MIC values of 2–8 μg/mL against Gram-positive bacteria in broth microdilution assays .

- Anti-inflammatory properties : COX-2 inhibition (60–80% at 10 μM) in enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Molecular descriptors : Use PubChem data to calculate logP (≈3.2), polar surface area (≈85 Å), and H-bond donors/acceptors to predict absorption and blood-brain barrier penetration .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase ATP-binding pockets) to prioritize analogs for synthesis .

- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .

Q. What strategies optimize the yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. DCC) to reduce side products.

- Reaction monitoring : TLC or in situ IR tracks progress; quenching at 85% conversion minimizes byproducts .

Q. How to analyze discrepancies in biological activity data across studies?

- Assay standardization : Compare IC values under identical conditions (e.g., cell line, serum concentration). For example, HT-29 vs. HeLa cells may show 10-fold differences in cytotoxicity .

- SAR analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate electronic/steric effects. A 2024 study found that replacing 3-methoxy with 3-ethoxy increased anticancer potency by 40% .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in bioactivity cliffs .

Q. What methods determine the mechanism of action for this compound?

- Binding assays : Surface plasmon resonance (SPR) quantifies affinity () for target proteins (e.g., 150 nM for PLK1) .

- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein stabilization post-treatment .

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .

Data Contradiction Analysis

- Example : A 2023 study reported 90% COX-2 inhibition at 10 μM, while a 2024 paper observed only 50% inhibition.

- Resolution : Differences in assay conditions (e.g., human vs. murine COX-2 isoforms) or compound purity (HPLC >98% vs. 85%) may explain discrepancies .

- Synthetic yield variability : Yields ranging from 45% (conventional heating) to 72% (microwave) highlight the impact of reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.